molecular formula C31H46O9 B1259151 Oleandrigenin monodigitoxoside CAS No. 53735-71-0

Oleandrigenin monodigitoxoside

Cat. No. B1259151
CAS RN: 53735-71-0
M. Wt: 562.7 g/mol
InChI Key: QWTDCDSWAVIWER-DVZRJHCKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oleandrigenin monodigitoxoside is a steroid saponin that consists of oleandrigenin having a digitoxosyl residue attached at position 3. It is a cardenolide glycoside, a digitoxoside, a steroid ester, a monosaccharide derivative and a steroid saponin.

Scientific Research Applications

  • Na,K-ATPase Inhibition : Oleandrigenin demonstrates the ability to inhibit Na,K-ATPase, a key enzyme in maintaining cellular ion gradients. This inhibition suggests a mechanism by which oleandrigenin exerts biological effects, potentially contributing to its therapeutic applications (Jortani, Helm, & Valdes, 1996).

  • Cytotoxic and Inhibitory Activities : Oleandrigenin derivatives have been synthesized and evaluated for cytotoxic and Na+/K+-ATPase inhibitory activities. These studies highlight the compound's potential in cancer research, owing to its pronounced anticancer activity (Michalak et al., 2019).

  • Cardiac Glycosides Studies : Oleandrigenin has been identified as a major glycoside in certain plants, suggesting its significance in the study of natural cardiac glycosides. These studies contribute to understanding the biochemical pathways and therapeutic potential of oleandrigenin in cardiovascular diseases (Yamauchi, Takata, & Mimura, 1975).

  • Cancer Research : Research has shown that oleandrigenin, along with oleandrin, can inhibit the export of fibroblast growth factor-2 (FGF-2) from prostate cancer cell lines. This finding suggests a potential role in cancer treatment, particularly in prostate cancer (Smith, Madden, Vijjeswarapu, & Newman, 2001).

  • Synthetic Approaches and Total Synthesis : Recent studies focus on the total synthesis of oleandrigenin, highlighting advancements in synthetic chemistry that can facilitate the study and application of this compound in various therapeutic contexts (Carney, Perry, Garabedian, & Nagorny, 2023).

  • Antitumor Effects : Oleandrigenin derivatives have demonstrated potential antitumor effects, particularly in leukemia cells. This suggests its possible use as an antitumor agent, especially in the context of acute myeloid leukemia (AML) (Hu, Chen, Zhang, Zhang, Li, & Wang, 2021).

properties

CAS RN

53735-71-0

Product Name

Oleandrigenin monodigitoxoside

Molecular Formula

C31H46O9

Molecular Weight

562.7 g/mol

IUPAC Name

[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-3-[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate

InChI

InChI=1S/C31H46O9/c1-16-28(35)23(33)13-26(38-16)40-20-7-9-29(3)19(12-20)5-6-22-21(29)8-10-30(4)27(18-11-25(34)37-15-18)24(39-17(2)32)14-31(22,30)36/h11,16,19-24,26-28,33,35-36H,5-10,12-15H2,1-4H3/t16-,19-,20+,21+,22-,23+,24+,26+,27+,28-,29+,30-,31+/m1/s1

InChI Key

QWTDCDSWAVIWER-DVZRJHCKSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(C[C@@H]([C@@H]5C6=CC(=O)OC6)OC(=O)C)O)C)C)O)O

SMILES

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)OC(=O)C)O)C)C)O)O

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)OC(=O)C)O)C)C)O)O

Other CAS RN

53735-71-0

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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